molecular formula C18H14F6N2O2S B4610333 ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)amino]benzoate

ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)amino]benzoate

Cat. No.: B4610333
M. Wt: 436.4 g/mol
InChI Key: ZLYQQIJOLKUGHS-UHFFFAOYSA-N
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Description

Ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)amino]benzoate is a useful research compound. Its molecular formula is C18H14F6N2O2S and its molecular weight is 436.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.06801784 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, similar in structure to the compound , has revealed their ability to form hydrogen-bonded supramolecular structures in one, two, and three dimensions. These structures are significant for understanding molecular assembly and designing new materials with specific properties (Portilla et al., 2007).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, offer insights into the crystalline arrangements and potential applications in pharmaceuticals and material science (Manolov et al., 2012).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies on analogs, such as ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, provide valuable data on vibrational spectra and molecular orbital energies. These findings are crucial for the development of new materials and understanding molecular behavior (Koca et al., 2014).

Liquid Crystalline Properties

Research into new fluorinated monomers containing an ester function in the spacer highlights the synthesis and characterization of materials that exhibit high smectogen properties. These studies are pivotal for advancements in the field of liquid crystalline polymers and their applications in displays and sensors (Bracon et al., 2000).

Mimics of Enzyme Activity

Cadmium(II) complexes of related compounds serve as mimics for organophosphate pesticide degrading enzymes and metallo-β-lactamases. This research is instrumental in developing new strategies for environmental remediation and understanding enzymatic mechanisms at the molecular level (Daumann et al., 2012).

Properties

IUPAC Name

ethyl 4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O2S/c1-2-28-15(27)10-3-5-13(6-4-10)25-16(29)26-14-8-11(17(19,20)21)7-12(9-14)18(22,23)24/h3-9H,2H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYQQIJOLKUGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.